1-Benzylcyclobutanecarboxylic acid
Overview
Description
1-Benzylcyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O2 It features a cyclobutane ring substituted with a benzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylcyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors followed by functional group transformations. For instance, the intramolecular cyclization of 1,4-dibromobutane with a base can form the cyclobutane ring, which is then functionalized to introduce the benzyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of Grignard reagents, carboxylation reactions, and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylcyclobutanone derivatives.
Reduction: Formation of benzylcyclobutanol.
Substitution: Formation of substituted benzylcyclobutanecarboxylic acids
Scientific Research Applications
1-Benzylcyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of 1-Benzylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the benzyl group.
Benzylcyclobutane: Lacks the carboxylic acid group.
Cyclobutanecarboxylate esters: Derivatives with ester functional groups instead of the carboxylic acid.
Uniqueness: 1-Benzylcyclobutanecarboxylic acid is unique due to the combination of the cyclobutane ring, benzyl group, and carboxylic acid group.
Properties
IUPAC Name |
1-benzylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11(14)12(7-4-8-12)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKZTNDNIPVLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576645 | |
Record name | 1-Benzylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114672-02-5 | |
Record name | 1-Benzylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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